4-Nitrocinnamaldehyde
Overview
Description
4-Nitrocinnamaldehyde is an organic compound with the molecular formula C₉H₇NO₃. It is characterized by the presence of a nitro group (-NO₂) attached to the benzene ring of cinnamaldehyde. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It has been used in various chemical reactions, suggesting that its targets could be diverse depending on the context .
Mode of Action
The mode of action of 4-Nitrocinnamaldehyde is largely dependent on the chemical reactions it is involved in. For instance, it has been used in the reduction process using the polymer-supported Hantzsch 1,4-dihydropyridine ester and a catalytic amount of HCl . It has also been used in the asymmetric Friedel-Crafts-type alkylation in aqueous media reaction with N-methyl indole .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, it has been used in the preparation of 2, 2′- [ ( E )-3- (4-nitrophenyl) prop-2-ene-1,1-diyl] bis (3-hydroxy-5, 5-dimethylcyclohex-2-en-1-one) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical agents. For instance, it is recommended to be stored at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrocinnamaldehyde can be synthesized through several methods. One common approach involves the condensation of 4-nitrobenzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, the use of caesium carbonate in water at elevated temperatures has been reported to yield high purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrocinnamaldehyde undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-nitrocinnamyl alcohol using reducing agents such as sodium borohydride.
Oxidation: Oxidation of this compound can yield 4-nitrocinnamic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol.
Oxidation: Potassium permanganate in acidic conditions.
Substitution: Nucleophiles such as amines in the presence of a base.
Major Products:
Reduction: 4-Nitrocinnamyl alcohol.
Oxidation: 4-Nitrocinnamic acid.
Substitution: Various substituted cinnamaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Nitrocinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It has been studied for its potential antibacterial properties.
Medicine: Research has explored its role in the development of new pharmaceuticals.
Industry: It is used in the production of dyes and other industrial chemicals
Comparison with Similar Compounds
- 4-Chlorocinnamaldehyde
- 4-Bromocinnamaldehyde
- 4-Acetoxy-3-methoxycinnamaldehyde
- 4-Hydroxy-3-methoxycinnamaldehyde
- α-Methyl-trans-cinnamaldehyde
- trans-4-Fluorocinnamaldehyde
- 2-Methoxycinnamaldehyde
- 5-Nitro-2-furaldehyde
- 5-Nitro-2-thiophenecarboxaldehyde
Uniqueness: 4-Nitrocinnamaldehyde is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific reactivity is required, such as in the synthesis of pharmaceuticals and the study of antibacterial mechanisms .
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGQVMMYDWQDEC-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1734-79-8, 49678-08-2 | |
Record name | 4-Nitrocinnamaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001734798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrocinnamaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenal, 3-(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-nitrocinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Nitrocinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROCINNAMALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48R8LAM7YX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.